Product packaging for Dimethylthioarsinic acid(Cat. No.:CAS No. 754217-65-7)

Dimethylthioarsinic acid

Cat. No.: B579844
CAS No.: 754217-65-7
M. Wt: 154.059
InChI Key: YBGVNEGTAKTTKS-UHFFFAOYSA-N
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Description

Contextualization within Modern Arsenic Speciation and Biogeochemistry Studies

The field of arsenic research has evolved significantly, recognizing that total arsenic concentration is an insufficient measure of its potential impact. Arsenic speciation, the identification and quantification of different arsenic compounds, is now fundamental to understanding its biogeochemistry and toxicology. numberanalytics.com Arsenic exists in various forms, including inorganic species like arsenite (As(III)) and arsenate (As(V)), and organic forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA or DMA(V)). numberanalytics.commdpi.com

Dimethylthioarsinic acid represents a further layer of complexity as a thioarsenical. Thioarsenicals are formed when one or more oxygen atoms in an arsenical are replaced by sulfur. DMTA(V) is now understood to be a key metabolite in the biogeochemical cycling of arsenic. researchgate.net Its formation can occur through the reaction of dimethylarsinic acid (DMA(V)) with hydrogen sulfide (B99878), a process of biological significance. acs.orgfigshare.com The presence of DMTA(V) in the environment, from contaminated groundwater to various foodstuffs, highlights its role in the broader arsenic cycle. numberanalytics.comnih.gov The recognition of thioarsenicals like DMTA(V) has been crucial, as they were previously potentially misidentified as other arsenic species, leading to an incomplete understanding of arsenic metabolism and toxicity. nih.gov

Historical Trajectories and Emerging Research Paradigms for this compound

Historically, research on arsenic metabolism primarily focused on the methylation of inorganic arsenic to MMA and DMA(V). nih.gov While the use of organic arsenicals like cacodylic acid (another name for dimethylarsinic acid) as pesticides provided opportunities to study their toxicology, the role of sulfur-containing metabolites was largely overlooked. oup.com

The paradigm began to shift with the development of more sophisticated analytical techniques, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) and electrospray ionization mass spectrometry (ESI-MS). nih.govacs.orgfigshare.com These methods allowed for the separation and identification of previously unknown or misidentified arsenic compounds in biological samples.

A significant turning point was the identification of DMTA(V) in the urine of individuals exposed to arsenic, as well as in various animal models. nih.govd-nb.info It became apparent that thiolation is a common biological process in arsenic metabolism. acs.org This discovery challenged the existing models of arsenic biotransformation and prompted a re-evaluation of the metabolic pathways. The synthesis and characterization of a stable crystalline standard of dimethylthioarsinic anhydride (B1165640), which dissolves in water to form DMTA(V), was a crucial step that enabled more accurate toxicological and exposure assessments. nih.govepa.gov

Emerging research now focuses on the intricate interplay between methylation and thiolation pathways. For example, it's understood that dimethylarsinous acid (DMA(III)), a reduction product of DMA(V), can be a precursor to DMTA(V). acs.orgresearchgate.net The formation of DMTA(V) and other thioarsenicals is now considered a key area of investigation for understanding the complete picture of arsenic's metabolic fate.

Fundamental Research Questions and Objectives Pertaining to this compound

The growing body of knowledge surrounding this compound has also brought to light several fundamental research questions that are the focus of ongoing studies:

Metabolic Pathways: What are the precise enzymatic and chemical reactions that lead to the formation of DMTA(V) in different organisms and environments? While the reaction of DMA(V) with hydrogen sulfide is known, the specific biological catalysts and conditions that favor this transformation are still being elucidated. researchgate.netacs.org

Biological Significance: What is the toxicological relevance of DMTA(V)? Some studies suggest that thio-DMA(V) exhibits strong cytotoxicity, in some cases even more so than arsenite. d-nb.info Understanding its specific mechanisms of toxicity is a primary objective.

Bioavailability and Distribution: How is DMTA(V) absorbed, distributed, and excreted in the body? Studies in animal models are beginning to shed light on its tissue distribution and urinary metabolites. acs.orgnih.gov

Analytical Challenges: How can we accurately and reliably measure DMTA(V) and other unstable thioarsenicals in complex biological and environmental matrices? The instability of these compounds presents a significant analytical challenge. nsf.gov

Environmental Fate: What is the stability and transport of DMTA(V) in different environmental compartments, such as soil and water? mdpi.com Understanding its environmental behavior is crucial for assessing exposure risks.

The overarching objective of current research is to integrate the knowledge of DMTA(V) and other thioarsenicals into a more comprehensive model of arsenic biogeochemistry and toxicology. This will ultimately lead to more accurate risk assessments and a better understanding of the health effects associated with arsenic exposure. epa.gov

Research Findings and Data Tables

Properties of this compound and Related Compounds

Compound NameAbbreviationChemical FormulaMolar Mass ( g/mol )Key Characteristics
This compoundDMTA(V)C₂H₇AsOS154.08A thiolated metabolite of dimethylarsinic acid. nih.gov
Dimethylarsinic acidDMA(V)C₂H₇AsO₂138.01A major metabolite of inorganic arsenic. numberanalytics.com
Dimethylarsinous acidDMA(III)C₂H₇AsO121.01A trivalent intermediate in arsenic metabolism. smolecule.com
Monomethylarsonic acidMMA(V)CH₅AsO₃139.97An intermediate in the methylation of inorganic arsenic. numberanalytics.com
ArseniteAs(III)As(OH)₃125.94A highly toxic inorganic form of arsenic. numberanalytics.com
ArsenateAs(V)AsO₄³⁻138.92A common inorganic form of arsenic in oxygenated environments. numberanalytics.com

Analytical Characterization of this compound

Advanced analytical techniques are crucial for the identification and quantification of DMTA(V).

Analytical TechniquePurposeTypical Findings for DMTA(V)
HPLC-ICP-MS Separation and sensitive element-specific detection of arsenic species.Used to monitor the formation of DMTA(V) from DMA(V) and to separate it from other arsenicals in biological and environmental samples. nih.gov
LC-ESI-MS Separation coupled with mass spectrometry for molecular identification.Provides a characteristic molecular ion for the aqueous form of DMTA(V) at m/z 155 [M+H]⁺. nih.govepa.gov
Single Crystal X-ray Diffraction Determines the solid-state structure of a compound.Demonstrated that solid DMTA(V) exists as the oxygen-bridged dimethylthioarsinic anhydride. nih.govepa.gov
¹H-NMR Spectroscopy Provides information about the chemical environment of hydrogen atoms.Confirms the conversion of the anhydride to the acid form (thio-DMAV) in water. d-nb.info
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational spectroscopy for structural analysis of molecules on a metal surface.Used for the speciation of thioarsenicals, including DMMTA(V). nsf.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7AsOS B579844 Dimethylthioarsinic acid CAS No. 754217-65-7

Properties

CAS No.

754217-65-7

Molecular Formula

C2H7AsOS

Molecular Weight

154.059

IUPAC Name

hydroxy-dimethyl-sulfanylidene-λ5-arsane

InChI

InChI=1S/C2H7AsOS/c1-3(2,4)5/h1-2H3,(H,4,5)

InChI Key

YBGVNEGTAKTTKS-UHFFFAOYSA-N

SMILES

C[As](=S)(C)O

Synonyms

Dimethylarsinothioic O-Acid; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dimethylthioarsinic Acid

Established Synthetic Pathways for Dimethylthioarsinic Acid and its Anhydride (B1165640)

The primary and most common method for synthesizing this compound (DMTA(V)) involves the reaction of its oxygen analogue, dimethylarsinic acid (DMA(V)), with a sulfating agent. nih.govepa.gov The most frequently used reagent for this conversion is hydrogen sulfide (B99878) (H₂S). nih.govepa.gov

The synthesis is typically accomplished by bubbling hydrogen sulfide gas through a solution of DMA(V). epa.govnih.gov One established protocol dissolves DMA(V) in ethanol, into which H₂S gas is bubbled and the mixture is stirred overnight. Following the reaction, the solvent is removed, and the product is purified through extraction and recrystallization.

When the solid product is isolated from the reaction, it exists as an oxygen-bridged dimer, known as dimethylthioarsinic anhydride. nih.govepa.gov This anhydride is a stable, crystalline solid, which makes it suitable for use as a chemical standard. nih.govepa.gov Upon dissolution in water, the anhydride readily hydrolyzes to form the monomeric acid form, DMTA(V). nih.govresearchgate.net

An alternative synthetic route utilizes a combination of sodium sulfide (Na₂S) and sulfuric acid (H₂SO₄) to generate H₂S in situ for the reaction with DMA(V). acs.orgntu.edu.sgyoutube.com Modified protocols for this method have been developed to provide a more standardized experimental guideline. ntu.edu.sgyoutube.com In one such procedure, an aqueous solution of DMA(V) is mixed with a solution of sodium sulfide, followed by the slow, stepwise addition of sulfuric acid. nih.gov To prevent unwanted side reactions and species transformation, the synthesis is often conducted in a nitrogen-purged, oxygen-free environment. nih.govyoutube.com

It's noted that during the synthesis with hydrogen sulfide, multiple products can be observed over the course of the reaction. nih.govepa.gov To prevent the formation of byproducts, the conversion of DMA(V) to DMTA(V) is often not carried to completion. nih.govepa.gov Chromatographic techniques like liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) are used to monitor the progress of the reaction. nih.gov

Preparation of Thiolated Analogues of this compound (e.g., Dimethyldithioarsinic Acid)

The preparation of further thiolated analogues, such as dimethyldithioarsinic acid (DMDTA(V)), follows a similar principle to the synthesis of DMTA(V), primarily involving the reaction of DMA(V) with a sulfur source. acs.org The selective synthesis of either DMTA(V) or DMDTA(V) can be controlled by adjusting the reaction conditions, specifically the molar ratios of the reactants. nih.govacs.org

The synthesis of DMDTA(V) is achieved by reacting DMA(V) with sodium sulfide (Na₂S) and sulfuric acid (H₂SO₄). ntu.edu.sgnih.gov The key difference from the synthesis of the monothiolated analogue lies in the stoichiometry of the reagents. A higher molar ratio of the sulfating agent relative to the arsenic starting material is required to achieve the double substitution of oxygen with sulfur.

The table below, based on a modified experimental protocol, illustrates the difference in molar ratios for the synthesis of DMTA(V) and DMDTA(V) from DMA(V). nih.gov

Table 1: Molar Ratios for Selective Synthesis of Thiolated Arsenicals

Target Compound Molar Ratio (DMAV : Na₂S : H₂SO₄)
This compound (DMTA) 1 : 1.6 : 1.6

The reaction procedure involves dissolving DMA(V) in water and adding it to a sodium sulfide solution, followed by the slow addition of sulfuric acid. nih.gov For DMDTA synthesis, the reaction mixture is typically left to stand overnight. nih.gov As with DMTA synthesis, careful control of the addition of acid is necessary to avoid the rapid formation of precipitates. nih.gov The resulting products can be identified and quantified using techniques like mass spectrometry, which shows a characteristic mass-to-charge ratio (m/z) of 170 for DMDTA. acs.orgresearchgate.net

Derivatization Strategies and Novel Compound Development based on this compound

Derivatization of this compound is primarily employed for analytical purposes, converting the polar, non-volatile compound into a form suitable for techniques like gas chromatography-mass spectrometry (GC-MS). canada.caplos.org This involves reacting the arsenical with a derivatizing agent, often a thiol, to create a more volatile and thermally stable derivative. plos.org Reagents such as 2,3-dimercaptopropanol (BAL) have been used for the derivatization of arsenic compounds. researchgate.netnih.gov While these methods are typically applied to a range of arsenicals, including DMA(V), the principles are applicable to DMTA.

Beyond analytical derivatization, chemical transformations of DMTA can lead to the development of novel compounds. One example is the preparation of salts and esters of its thiolated analogues. Crystalline standards of sodium dimethyldithioarsinate have been prepared and characterized. acs.org The reaction chemistry also allows for the formation of more complex structures, such as dimethylarsino (B13797298) dimethyldithioarsinate, which has been synthesized and studied. acs.org

Furthermore, in vitro studies have shown that DMTA can be a precursor to other organoarsenic species. For instance, under anaerobic conditions in the presence of microflora, DMTA can be transformed into trimethylarsine (B50810) sulfide (TMAS). acs.org This transformation suggests that the arsenic center in DMTA remains reactive and can undergo further methylation and thiolation reactions.

Reaction Mechanisms and Pathways in the Chemical Transformation of this compound

The primary chemical transformation involving DMTA is its formation from DMA(V). The reaction of DMA(V) with hydrogen sulfide is a key pathway. researchgate.netresearchgate.net Monitoring the course of this reaction in an aqueous phase shows that DMTA is the initial product. acs.org However, the reaction can proceed further, with dimethyldithioarsinic acid (DMDTA) being identified as a second, slower-forming product. acs.org Additionally, dimethylarsinous acid (DMA(III)), a trivalent arsenic species, is observed as a minor product, indicating that reductive processes can occur alongside the substitution reaction. acs.org

One proposed mechanism suggests that the transformation is not a direct substitution but involves a reduction-thiolation sequence. acs.orgresearchgate.net In this pathway, the pentavalent DMA(V) is first reduced by hydrogen sulfide to the trivalent DMA(III). acs.orgresearchgate.net This more reactive trivalent intermediate is then thiolated to form a trivalent thioarsenical, which is subsequently oxidized and further thiolated to yield the pentavalent DMTA(V) or DMDTA(V). acs.orgresearchgate.net In vitro experiments support this, showing that DMA(III), but not DMA(V), is readily transformed in the presence of sodium sulfide. acs.orgresearchgate.net

A simplified representation of the postulated metabolic and chemical pathways is as follows:

Direct Thiolation : Dimethylarsinic acid (DMA(V)) reacts with H₂S to form this compound (DMTA(V)). researchgate.netresearchgate.net

Reduction-Thiolation : DMA(V) is reduced to dimethylarsinous acid (DMA(III)), which then reacts with a sulfur source. acs.org

Further Transformation : DMTA(V) can be reduced to dimethylthioarsinous acid (DMTA(III)). researchgate.net

Once formed, the solid dimethylthioarsinic anhydride readily converts to the acid form (thio-DMA(V)) when dissolved in water, a simple hydrolysis reaction of the As-O-As bridge. nih.govresearchgate.net

Environmental Occurrence, Distribution, and Biogeochemical Cycling of Dimethylthioarsinic Acid

Sources and Natural Prevalence of Dimethylthioarsinic Acid in Environmental Matrices

This compound has been detected in a range of environmental and biological samples. nih.govepa.gov It is recognized as a metabolite of both inorganic arsenic and arsenosugars, which are organic arsenic compounds found primarily in marine algae. d-nb.infonih.gov The formation of DMTA can occur through the biological and chemical transformation of other arsenic compounds. For instance, it has been identified in the urine of humans exposed to inorganic arsenic in drinking water and after the consumption of seafood containing arsenosugars. nih.govnih.gov DMTA has also been found in rice, suggesting its potential presence in the human food chain through dietary sources other than seafood. nih.gov

The synthesis of DMTA often involves the reaction of dimethylarsinic acid (DMA(V)) with hydrogen sulfide (B99878). nih.govepa.gov This reaction can lead to the formation of multiple products, with DMTA being the initial product. nih.gov In laboratory settings, the synthesis is carefully controlled to isolate DMTA from other byproducts. nih.gov

Global and Localized Distribution Patterns of this compound in Ecosystems

The distribution of arsenic, and by extension its various species like DMTA, is widespread in the environment, with the metalloid being a natural contaminant in food, water, air, and soil. nih.gov The presence of inorganic arsenic at levels above 10 μg/L in groundwater is a global issue, affecting numerous countries across continents. mdpi.com This widespread inorganic arsenic contamination serves as a primary source for the formation of methylated and thiolated arsenic species, including DMTA, through various biogeochemical processes.

Locally, the concentration of different arsenic species can vary significantly. For example, in areas with high levels of arsenic in drinking water, such as parts of Bangladesh, DMTA has been detected in the urine of the local population. nih.gov The presence and concentration of DMTA in specific ecosystems are influenced by factors such as the availability of precursor arsenic compounds, the presence of specific microbial communities capable of arsenic transformation, and the prevailing geochemical conditions.

Speciation and Environmental Forms of this compound

This compound exists in different forms and can undergo speciation in the environment. In its solid state, it has been shown to exist as an oxygen-bridged dimethylthioarsinic anhydride (B1165640). nih.govepa.gov When this anhydride is dissolved in water, it hydrolyzes to form the acid form of DMTA. nih.govepa.gov

The analysis of thioarsenicals like DMTA is challenging due to their instability. nsf.gov They can decompose at acidic pH or in the presence of oxygen. nsf.gov Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS) are commonly used for the speciation of these compounds. nsf.gov

Abiotic Transformation Processes of this compound in Environmental Compartments

The transformation of arsenic compounds in the environment can occur through both biotic and abiotic pathways. copernicus.orgmdpi.com Abiotic transformations of arsenicals are influenced by environmental factors such as pH and the presence of other chemical species. For instance, the conversion of dimethylarsinic acid (DMA) to its thiolated forms, including DMTA, has been observed to be pH-dependent. researchgate.net In the presence of sulfide, the conversion of DMA to DMTA and dimethyldithioarsinic acid (DMDTA) occurs over a pH range of 5–7. researchgate.net

Acidification can also lead to the interconversion of arsenic species. It has been shown to cause the loss of dithiolated forms of arsenic, often with a corresponding increase in the monothiolated species like DMTA. researchgate.net The presence of oxygen can promote the oxidation of thioarsenates back to their oxygenated counterparts. researchgate.net Furthermore, elevated temperatures can accelerate the conversion of thioarsenicals to their oxide forms. researchgate.net The interaction with redox-active minerals and naturally occurring phenolic compounds can also play a significant role in the abiotic transformation of organic pollutants, suggesting similar processes could affect DMTA. nih.gov

Biotic Transformation and Degradation Pathways of this compound (e.g., microbial)

Microorganisms play a vital role in the biotransformation of arsenic in the environment. lidsen.comlidsen.com The gut microbiome, in particular, has been shown to be involved in the formation of thiolated arsenicals. d-nb.infonih.gov Sulfate-reducing bacteria (SRB) in the human gut can produce hydrogen sulfide (H₂S), which is necessary for the thiolation of arsenicals. nih.gov For example, Desulfovibrio desulfuricans, a species of SRB, has been linked to the conversion of monomethylarsonic acid (MMA(V)) to its thiolated form. nih.gov

The anaerobic microflora of the mouse cecum has been demonstrated to metabolize dimethylarsinic acid (DMA(V)) into thiolated species like DMTA and dimethyldithioarsinic acid (DMDTA). This transformation suggests that the gastrointestinal tract can be a significant site for the formation of these compounds. In some cases, DMTA can be further metabolized. For instance, in vitro studies with anaerobic microflora from a mouse cecum have shown the formation of trimethylarsine (B50810) sulfide from DMTA. acs.orgresearchgate.netscispace.com

Furthermore, the transformation of DMTA is not limited to gut microbes. In rice plants, dimethylmonothioarsenate (DMMTA), another name for DMTA, can be taken up by the roots and translocated to the shoots. researchgate.net While some thioarsenates undergo abiotic oxidation in the presence of rice roots, DMMTA was not found to be abiotically oxidized under the studied conditions. researchgate.net

Role of this compound in the Broader Arsenic Biogeochemical Cycle

This compound is an important intermediate in the biogeochemical cycling of arsenic. smolecule.com The methylation of inorganic arsenic by microorganisms is a key process in this cycle, and the subsequent thiolation to form compounds like DMTA adds another layer of complexity. nih.gov The formation and transformation of DMTA influence the mobility, bioavailability, and toxicity of arsenic in the environment.

The biogeochemical cycle of arsenic is interconnected with other elemental cycles, such as those of sulfur, phosphorus, iron, and manganese. lidsen.comlidsen.com The formation of DMTA is a clear example of the interplay between the arsenic and sulfur cycles, where microbially produced sulfide reacts with methylated arsenic species. nih.gov The presence of DMTA in various environmental compartments, from soils and sediments to aquatic systems and living organisms, highlights its integral role in the global distribution and transformation of arsenic. nih.govepa.govlidsen.comlidsen.com The ability of microorganisms to both produce and further metabolize DMTA underscores the dynamic nature of the arsenic cycle and the critical role of biological processes in shaping the speciation and fate of this element. nih.gov

Advanced Analytical Methodologies for Dimethylthioarsinic Acid Speciation and Quantification

Chromatographic Techniques for Separation and Identification (e.g., HPLC-ICP-MS, HPLC-ESI-MS)

The separation, detection, and quantification of arsenic species like dimethylthioarsinic acid frequently depend on the use of high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS). researchgate.net Elemental speciation is most commonly accomplished by hyphenating a chromatographic separation technique with an elemental detection system. core.ac.uk HPLC is a cornerstone of this approach, enabling the physical separation of different compounds from a complex mixture before they enter the mass spectrometer for analysis. measurlabs.com

High-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) is a robust technique for arsenic speciation. core.ac.uk It offers the high sensitivity needed for detecting trace levels of arsenic. In studies of arsenic metabolites, HPLC-ICP-MS has been used to separate and identify various thioarsenicals, including DMTA, in samples such as rat urine and rice plant extracts. researchgate.net For instance, reversed-phase chromatography using a C-18 column can effectively separate DMTA for subsequent detection by ICP-MS, which monitors the specific mass-to-charge ratio (m/z) for arsenic (m/z 75). researchgate.net

High-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) provides complementary molecular and structural information. While ICP-MS detects the element (arsenic), ESI-MS can identify the molecular ion of the compound, confirming its molecular weight. researchgate.netnih.gov In the analysis of rat urine, coupling reversed-phase chromatography with an ESI-MS system yielded a mass chromatogram for m/z = 155, which corresponds to the molecular ion of DMTA. researchgate.net The combination of HPLC with both ICP-MS and ESI-MS, sometimes used in parallel, offers a comprehensive approach for both elemental quantification and structural confirmation of thioarsenicals like DMTA. researchgate.net Studies on the biotransformation of arsenic compounds by anaerobic microflora have also successfully utilized HPLC-ICP-MS and HPLC-ESI-MS to monitor the formation of DMTA and other metabolites. nih.govresearchgate.net

Table 1: Examples of Chromatographic Conditions for this compound Analysis

Technique Column Type Mobile Phase (example) Application Reference
HPLC-ICP-MS Reversed-phase C-18 Not specified in detail Separation of thioarsenicals in rat urine researchgate.net
HPLC-ESI-MS/MS Not specified Not specified Monitoring DMTA metabolism in mouse cecum microflora nih.gov
HPLC-ICP-MS Not specified Not specified Analysis of biotransformation of DMAV to DMTA researchgate.net

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation of this compound

Mass spectrometry (MS) is a central technique for the structural elucidation of unknown compounds. currenta.denih.gov Its high sensitivity allows for the analysis of low-level analytes in complex matrices. nih.gov For DMTA, mass spectrometry, particularly when used in tandem (MS/MS), is crucial for confirming its structure. mdpi.com

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with high accuracy, often to four decimal places, which allows for the confident determination of its molecular formula. currenta.de The high resolution also makes the isotope pattern of the molecule visible, which is specific to its elemental composition and further corroborates the proposed formula. currenta.de

Tandem mass spectrometry (MS/MS) is used for detailed structural characterization by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.govmdpi.com In the case of DMTA, collision-activated dissociation (CAD) analysis has been used for structural verification. researchgate.net When the molecular ion of DMTA (m/z 155) was subjected to CAD, the predominant daughter ion observed was at m/z 137, corresponding to a loss of a water molecule (H₂O). researchgate.net This fragmentation pattern serves as a structural signature for DMTA. Generating sum formulas for these fragments provides valuable information about the substance's structure. currenta.de This capability is especially useful for confirming the identity of metabolites in complex biological samples, such as confirming the presence of DMTA in rat urine by matching the fragmentation spectrum of the sample to that of an authentic standard. researchgate.net

Table 2: Mass Spectrometric Parameters for DMTA Structural Elucidation

Parameter Description Importance for DMTA Analysis Reference
Mass Accuracy Precise measurement of mass, often to 4 decimal places. Allows determination of the exact molecular formula for DMTA. currenta.de
Resolution Ability to distinguish between two peaks of similar m/z. Reveals the specific isotopic pattern, confirming elemental composition. currenta.de
Molecular Ion Peak The peak corresponding to the intact molecule's mass. For DMTA, this is observed at m/z 155 in ESI-MS. researchgate.net

| Fragment Analysis (MS/MS) | Fragmentation of the molecular ion to produce daughter ions. | Provides structural information; for DMTA, a key fragment is at m/z 137 (loss of H₂O). | researchgate.netcurrenta.de |

Development and Validation of Sample Preparation Protocols for this compound Analysis

The value of speciation analysis depends entirely on maintaining the integrity of the species throughout extraction, dilution, and measurement. core.ac.uk Therefore, sample preparation is a critical step that has a direct impact on the final analytical results. uab.cat Protocols must be carefully developed and validated to ensure they are fit for purpose and prevent species interconversion. uab.cat

For the analysis of arsenic species in biological matrices, sample preparation often involves steps to extract the compounds of interest and remove interfering substances. In studies examining the metabolism of inorganic arsenic, samples may be pretreated with L-cysteine to enable the generation of arsines from both trivalent and pentavalent arsenic species for analysis by techniques like hydride generation-atomic absorption spectrometry (HG-AAS). Under these specific conditions, it was found that this compound did not significantly interfere with the detection of methylated trivalent arsenicals.

When analyzing biological samples like tissues or cells, the preparation must be robust. For studies involving anaerobic microflora from mouse cecum, which can metabolize arsenic compounds, samples were incubated under anaerobic conditions at 37 °C for up to 24 hours before analysis. researchgate.net This ensures that the metabolic processes being studied are not altered by the presence of oxygen. The use of isotopically labeled compounds, such as ³⁴S-labeled DMTA, can also be a powerful tool within the sample preparation and analysis workflow to trace metabolic pathways. nih.gov

General guidelines for preparing samples for mass spectrometry often include dilution in a suitable volatile solvent like methanol (B129727) or acetonitrile (B52724) and filtering to remove any particulates that could block the instrument's tubing. ox.ac.uk The complexity of biological samples often requires specific extraction procedures to be developed and validated to ensure accurate quantification. core.ac.ukuab.cat

Table 3: Key Considerations in Sample Preparation for DMTA Analysis

Consideration Description Relevance to DMTA Reference
Species Integrity Preventing the chemical transformation of the analyte during preparation. Crucial for accurately quantifying DMTA versus other arsenic species. core.ac.uk
Matrix Effects Interference from other components in the sample. Biological matrices (urine, tissues) are complex and require validated protocols to minimize interference. uab.cat
Analyte Extraction Efficiently removing the target analyte from the sample matrix. Methods like hot water extraction or solvent extraction are used depending on the sample type. researchgate.netuab.cat
Anaerobic Conditions Maintaining an oxygen-free environment for certain biological samples. Essential when studying DMTA metabolism by anaerobic microorganisms to mimic in vivo conditions. nih.govresearchgate.net

| Use of Standards | Employing authentic, well-characterized standards for identification and quantification. | A lack of proper standards can lead to incorrect identification of arsenic species. | researchgate.net |

Emerging Analytical Technologies for this compound Research (e.g., SERS)

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique that offers high sensitivity and specificity for molecular detection, even down to the single-molecule level. numberanalytics.commdpi.comspectroscopyonline.com It works by enhancing the Raman scattering signal of molecules that are in close proximity to nanostructured metal surfaces, typically made of gold or silver. numberanalytics.commdpi.com This enhancement allows for the structural identification of substances at very low concentrations. spectroscopyonline.com

The capabilities of SERS are being expanded through innovations in substrate design, such as the use of noble metal nanohybrids and 2D materials, which can improve detection sensitivity and selectivity. mdpi.commdpi.comnih.gov Furthermore, SERS is increasingly being integrated with other analytical techniques, such as liquid chromatography (LC-SERS) and mass spectrometry (SERS-MS), to enable the separation and comprehensive identification of molecules in complex mixtures. numberanalytics.com

The high sensitivity of SERS makes it a promising tool for various applications, including biomedical research, environmental monitoring, and food safety. numberanalytics.com While SERS has been successfully used to detect various metabolites and contaminants, its specific application to the analysis of this compound is a developing area of research. The potential to achieve highly sensitive and specific detection suggests that SERS could become a valuable tool in future studies of thioarsenicals. The synergy between SERS and machine learning also presents new avenues for advanced data analysis and automated sensing. mdpi.comnih.gov

Biochemical and Metabolic Pathways of Dimethylthioarsinic Acid

Enzymatic Biotransformation Mechanisms of Dimethylthioarsinic Acid in Biological Systems

The biotransformation of this compound (DMTAsV) is a complex process involving various enzymatic reactions. While the complete picture is still under investigation, several key enzymatic mechanisms have been identified.

A significant pathway for DMTAsV metabolism involves its direct methylation. nih.gov Studies have shown that DMTAsV can be methylated to form trimethylarsine (B50810) sulfide (B99878) (TMAS), a reaction that preserves the arsenic-sulfur bond. nih.gov This transformation has been observed in the anaerobic microflora of the mouse cecum, suggesting a role for gut microbiota in the metabolism of thioarsenicals. nih.gov

The reduction of pentavalent arsenicals to trivalent forms is a critical step in arsenic metabolism, often catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT). researchgate.net While direct evidence for AS3MT acting on DMTAsV is still emerging, it is plausible that similar reductase enzymes are involved in its biotransformation. The conversion of DMTAsV to its trivalent counterpart, dimethylthioarsinous acid (DMTAsIII), is a likely step in its metabolic pathway. researchgate.net

Glutathione (B108866) (GSH) and other cellular thiols are known to play a crucial role in the metabolism of arsenicals. nih.govnih.gov GSH can act as a reducing agent and also form conjugates with arsenic species, facilitating their transport and excretion. nih.govwikipedia.org It is hypothesized that GSH is involved in the reduction of DMTAsV and the subsequent thiolation reactions.

While the role of Cytochrome P450 (CYP) enzymes in the direct metabolism of DMTAsV is not well-defined, these enzymes are central to the metabolism of a wide range of xenobiotics. researchgate.netwikipedia.org Given their versatility, it is possible that certain CYP isozymes could contribute to the oxidative or reductive transformations of DMTAsV or its metabolites.

Intermediates and End Products in the Metabolism of this compound

The metabolism of this compound (DMTAsV) proceeds through a series of intermediates, ultimately leading to various end products. The specific metabolites formed can vary depending on the biological system and the prevailing biochemical environment.

Key intermediates in the metabolism of DMTAsV include:

Dimethylthioarsinous acid (DMTAsIII): This trivalent thioarsenical is a likely reduction product of DMTAsV. researchgate.netacs.org Its formation is a critical step, as trivalent arsenicals are generally more reactive and toxic than their pentavalent counterparts. nih.gov

Dimethyldithioarsinic acid (DMDTAsV): This compound is formed through the addition of a second thiol group to DMTAsV. nih.gov This process has been observed in in vitro studies using anaerobic microflora from the mouse cecum.

The end products of DMTAsV metabolism can include:

Trimethylarsine sulfide (TMAS): As mentioned previously, TMAS is a methylated and thiolated product formed directly from DMTAsV. nih.gov Its formation indicates a pathway that involves both methylation and the preservation of the arsenic-sulfur bond. nih.gov

Trimethylarsine oxide (TMAO): While not a direct product of DMTAsV, TMAO can be formed from the methylation of dimethylarsinous acid (DMAsIII), which itself can be a metabolite of DMTAsV. researchgate.net TMAO can then be converted to TMAS.

The following table summarizes the key intermediates and end products in the metabolism of DMTAsV:

Metabolite Type Formation Pathway References
Dimethylthioarsinous acid (DMTAsIII)IntermediateReduction of DMTAsV researchgate.net, acs.org
Dimethyldithioarsinic acid (DMDTAsV)IntermediateThiolation of DMTAsV nih.gov,
Trimethylarsine sulfide (TMAS)End ProductMethylation of DMTAsV nih.gov
Trimethylarsine oxide (TMAO)End ProductMethylation of DMAsIII (a potential DMTAsV metabolite) researchgate.net,

Role of this compound in Arsenic Methylation and Thiolation Pathways

The traditional "Challenger pathway" of arsenic metabolism involves a series of alternating reduction and oxidative methylation steps. nih.gov However, the discovery of thiolated arsenic metabolites like DMTAsV has led to the understanding that thiolation is an integral part of this process. DMTAsV can be formed from dimethylarsinic acid (DMAsV), a key methylated metabolite, through a thiolation reaction where an oxygen atom is replaced by a sulfur atom. researchgate.net This conversion can be mediated by hydrogen sulfide. researchgate.net

Once formed, DMTAsV can be further metabolized through methylation. The direct methylation of DMTAsV to trimethylarsine sulfide (TMAS) demonstrates a direct link between the thiolation and methylation pathways. nih.gov This reaction, observed in anaerobic microflora, suggests that gut bacteria can play a significant role in producing these complex metabolites. nih.gov

Furthermore, the metabolism of DMTAsV can also lead back to the methylation pathway through its reduction to dimethylthioarsinous acid (DMTAsIII) and subsequent potential conversion to other methylated arsenicals. researchgate.net The interconversion between oxo-arsenicals and thio-arsenicals, such as the transformation of DMTAsV and its metabolites, indicates a dynamic equilibrium within the arsenic metabolic network.

The formation of DMTAsV and other thioarsenicals is significant because these compounds often exhibit different toxicological properties compared to their oxygen-containing counterparts. For instance, some thiolated arsenicals have been found to be highly cytotoxic. nih.gov Therefore, the processes of methylation and thiolation are not merely detoxification pathways but can also lead to the formation of more potent toxicants. nih.gov

Comparative Biotransformation of this compound across Non-Human Biological Models

The biotransformation of this compound (DMTAsV) has been studied in various non-human biological models, revealing both similarities and differences in its metabolic fate across different organisms.

Microorganisms:

Anaerobic microflora, particularly from the mouse cecum, have been shown to be highly active in metabolizing DMTAsV. nih.gov In vitro studies have demonstrated that these microorganisms can directly methylate DMTAsV to form trimethylarsine sulfide (TMAS). nih.gov They are also capable of further thiolating DMTAsV to produce dimethyldithioarsinic acid (DMDTAsV). This highlights the significant role of gut microbiota in the presystemic metabolism of ingested arsenicals. nih.govscispace.com Some strains of Escherichia coli isolated from rat cecal contents have also been shown to metabolize dimethylarsinic acid (DMAsV) to sulfur-containing arsenic species. researchgate.net

Animals:

In rats, the metabolism of DMTAsV has been investigated following administration of its precursor, dimethylarsinic acid (DMAsV). researchgate.net Unidentified arsenic metabolites containing sulfur have been detected in the liver of rats injected with various methylated arsenicals, including DMAsV. acs.org These findings suggest that the liver is a site of thioarsenical formation. acs.org Furthermore, urinary metabolites of DMAsV in rats include this compound and trimethylarsine sulfide, indicating that these compounds are formed in vivo and excreted. researchgate.net

The table below provides a comparative overview of DMTAsV biotransformation in different non-human models:

Biological Model Key Metabolic Transformations of DMTAsV Observed Metabolites References
Anaerobic Microflora (Mouse Cecum) Direct methylation, ThiolationTrimethylarsine sulfide (TMAS), Dimethyldithioarsinic acid (DMDTAsV) nih.gov,
Rats In vivo formation from DMAsVThis compound, Trimethylarsine sulfide researchgate.net

Cellular Uptake and Bioavailability Mechanisms of this compound

The cellular uptake and bioavailability of this compound (DMTAsV) are critical factors that determine its intracellular concentration and subsequent toxicological effects.

Studies in cultured human lung (A549) and bladder (UROtsa) cells have shown that DMTAsV is readily taken up by cells. nih.govd-nb.info In fact, DMTAsV has been observed to have a high cellular bioavailability, with intracellular arsenic concentrations being significantly higher after incubation with DMTAsV compared to arsenite. d-nb.info A notable finding is the approximately 9-10-fold accumulation of arsenic in A549 cells incubated with DMTAsV, indicating an efficient uptake mechanism. nih.gov

The precise mechanisms governing the cellular uptake of DMTAsV are still being elucidated, but endocytosis is a likely pathway for many nanoparticles and macromolecules. nih.govnih.gov Endocytosis encompasses several processes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which are used by cells to internalize various substances. nih.govbeilstein-journals.org Given the charged nature of DMTAsV, it is possible that it interacts with scavenger receptors on the cell surface, which are known to bind to polyanionic structures and facilitate their uptake via endocytosis. nih.gov

The high bioavailability of DMTAsV is strongly correlated with its cytotoxicity. nih.govd-nb.info This suggests that the efficiency of its transport into the cell is a key determinant of its toxic potential. The ability of DMTAsV to accumulate within cells to high concentrations likely contributes to its potent biological activity.

The following table summarizes key findings related to the cellular uptake and bioavailability of DMTAsV:

Cell Line Key Findings References
Human Lung Cells (A549)9-10-fold intracellular accumulation of arsenic. High cellular bioavailability correlates with cytotoxicity. nih.gov
Human Bladder Cells (UROtsa)High cellular bioavailability, with cellular arsenic concentrations greater than after incubation with arsenite. d-nb.info

Further research is needed to fully characterize the specific transporters and pathways involved in the cellular uptake of DMTAsV. A better understanding of these mechanisms will provide valuable insights into its toxicokinetics and the factors that influence its biological effects.

Mechanistic Molecular and Cellular Interactions of Dimethylthioarsinic Acid

Molecular Targets and Binding Dynamics of Dimethylthioarsinic Acid with Biomolecules

The reactivity of this compound (DMTA) with biomolecules is a key determinant of its biological effects. Like other arsenicals, the sulfur-containing nature of DMTA influences its binding affinity for various molecular targets. Thiol-containing molecules, such as the amino acid cysteine found in proteins, are primary targets for arsenicals. The interaction between DMTA and proteins can lead to alterations in their three-dimensional structure and, consequently, their function. This binding is often facilitated by the affinity of arsenic for sulfhydryl groups, leading to the formation of stable complexes.

While direct binding studies specifically detailing the dynamics of DMTA with a wide range of biomolecules are still emerging, the behavior of similar arsenic compounds provides valuable insights. For instance, the interaction of arsenicals with proteins can disrupt critical disulfide bonds or interfere with the function of zinc finger motifs, which are crucial for the stability and function of many proteins, including transcription factors and DNA repair enzymes. nih.gov The binding of arsenicals to these critical sites can inactivate enzymes and disrupt cellular signaling pathways. Research has also shown that arsenicals can interact with DNA, although the direct binding of DMTA to DNA and its implications are areas of ongoing investigation. acs.org

Effects of this compound on Key Cellular Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways that are integral to cell growth, differentiation, and stress responses. nih.gov Understanding these interactions is crucial for elucidating the mechanisms behind its biological activity.

One of the significant pathways affected by DMTA is the p53 signaling pathway . nih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress. Studies have revealed that exposure to high concentrations of DMTA can alter the expression of genes within the p53 pathway, such as E2F1 and SERPINB5. nih.gov This disruption can have profound implications for cell cycle control and the ability of cells to undergo programmed cell death. nih.gov

Additionally, DMTA has been observed to influence cell cycle-related genes , including cyclin D1. nih.gov Cyclin D1 is a key regulator of the transition from the G1 to the S phase of the cell cycle. Alterations in its expression can lead to uncontrolled cell proliferation, a hallmark of cancer.

While some arsenicals are known to impact NF-κB and oxidative stress signaling pathways, studies suggest that at certain concentrations, DMTA's effects on these specific pathways may be less pronounced compared to other trivalent arsenicals like inorganic arsenic (iAsIII) and monomethylarsonous acid (MMAIII). nih.gov However, the intricate crosstalk between different signaling pathways means that even targeted disruptions can have widespread cellular consequences. frontiersin.org The modulation of these signaling cascades by DMTA underscores its potential to interfere with fundamental cellular processes. researchgate.net

Mechanisms of Genotoxicity and Mutagenicity Induced by this compound

The genotoxic and mutagenic potential of this compound (DMTA) is a significant area of toxicological research. While some studies suggest that DMTA does not directly induce DNA strand breaks, its capacity to cause genetic damage appears to be linked to cytotoxic concentrations. nih.govd-nb.info

This is in contrast to some other methylated arsenicals, such as monomethylarsonous acid (MMAIII), which can induce micronuclei at non-cytotoxic concentrations. nih.gov The mode of action for DMTA's genotoxicity is thought to differ from that of other arsenicals, indicating a complex and compound-specific mechanism of action. nih.gov While DMTA itself may not be a potent direct-acting mutagen, its ability to induce chromosomal damage at high concentrations highlights its potential to contribute to genomic instability. nih.gov

Role of this compound in Oxidative Stress Induction and Response Mechanisms

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a well-established mechanism of arsenic-induced toxicity. nih.gov However, the specific role of this compound (DMTA) in this process appears to be complex and may differ from that of other arsenicals.

Some studies have postulated that DMTA could be a potent generator of ROS. researchgate.net This hypothesis is based on the chemical properties of arsenicals and their ability to interfere with mitochondrial function, a primary source of cellular ROS. The disruption of the mitochondrial electron transport chain can lead to the leakage of electrons and the subsequent formation of superoxide (B77818) radicals.

Conversely, other research in cultured human lung cells did not find evidence of ROS and reactive nitrogen species (RONS) induction by DMTA in the sub-cytotoxic concentration range. researchgate.net This suggests that at lower, more physiologically relevant concentrations, direct ROS production may not be the primary mechanism of DMTA's toxicity.

The cellular response to oxidative stress involves the activation of antioxidant defense systems. mdpi.com Key components of this response include enzymes like glutathione (B108866) peroxidase and the transcription factor Nrf2, which regulates the expression of a battery of antioxidant and detoxification genes. collectionscanada.gc.canih.gov While the direct impact of DMTA on these specific antioxidant response pathways is still under investigation, the general response to arsenical-induced oxidative stress involves the upregulation of these protective mechanisms to counteract the damaging effects of ROS on cellular macromolecules like lipids, proteins, and DNA. researchgate.netmdpi.com

Interference of this compound with Enzyme Activities and Protein Functions

The ability of this compound (DMTA) to interfere with the function of enzymes and other proteins is a critical aspect of its molecular toxicology. Arsenicals are known to have a high affinity for sulfhydryl groups (-SH) present in the amino acid cysteine, a key component of many proteins. nih.gov

The binding of arsenicals to these sulfhydryl groups can lead to the inhibition of enzyme activity. This is particularly relevant for enzymes that rely on cysteine residues in their active sites for catalytic function. By binding to these sites, DMTA can block substrate access or alter the conformational structure of the enzyme, rendering it inactive.

Furthermore, many proteins utilize zinc finger domains for their structural integrity and function. These domains are often involved in DNA binding and protein-protein interactions. Arsenicals can displace the zinc atom from these structures, leading to a loss of protein function.

One specific example of arsenical interference is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and the maintenance of genomic stability. d-nb.info Studies have shown that some arsenicals can inhibit PARP-1 activity. d-nb.info For instance, research on human urothelial cells indicated that thio-DMAV, at a concentration of 500 µM, resulted in an approximate 30% decrease in PARP-1 activity. d-nb.info This inhibition of DNA repair mechanisms can potentiate the genotoxic effects of other agents and contribute to genomic instability.

The interaction of DMTA with a wide array of proteins can disrupt numerous cellular processes, from metabolism and signaling to DNA repair and cell structure maintenance. nih.govwikipedia.org

Ecological Dynamics and Environmental Management Research Involving Dimethylthioarsinic Acid

Bioaccumulation and Bioconcentration Mechanisms of Dimethylthioarsinic Acid in Environmental Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. biologynotesonline.com This occurs when the rate of uptake of a substance is greater than the rate of its elimination through metabolic processes and excretion. biologynotesonline.com Bioconcentration is a specific type of bioaccumulation where the uptake of the chemical is from the water. europa.eu

The potential for a chemical to bioaccumulate is often related to its lipophilicity, which is its tendency to dissolve in fats and lipids. ecetoc.org Chemicals with high lipophilicity are more readily stored in the fatty tissues of organisms. up.pt The n-octanol-water partition coefficient (Kow) is a measure used to predict the bioconcentration potential of non-polar organic substances. ecetoc.org

In aquatic organisms, the uptake of chemicals can occur through various routes, including respiration, ingestion, and dermal absorption. biologynotesonline.com Once absorbed, the distribution and potential toxicity of the chemical depend on various factors, including the organism's metabolism and ability to excrete the substance. biologynotesonline.com Biotransformation processes can significantly alter a chemical's bioaccumulation potential. biologynotesonline.com For instance, less toxic inorganic mercury can be converted to the highly toxic methylmercury (B97897) within an organism. biologynotesonline.com

While general principles of bioaccumulation are well-established, specific mechanisms for this compound are not extensively detailed in the provided search results. However, it is known that the biotransformation of other arsenic compounds can occur. For example, dimethylarsinic acid (DMAV) can be thiolated to form this compound (DMTAV) and dimethyldithioarsinic acid (DMDTA) by anaerobic microflora found in the mouse cecum. This suggests that microbial activity in the environment and within organisms could play a role in the formation and subsequent bioaccumulation of DMTAsV.

The bioaccumulation of contaminants is also influenced by the organism's lipid content, with organisms having higher lipid content generally showing higher concentrations of lipophilic chemicals. up.pt The persistence of a chemical in the environment is another critical factor; substances that are not readily broken down will have a greater opportunity to be taken up by organisms. up.pt

Trophic Transfer and Ecological Flow of this compound in Food Webs

Trophic transfer, also known as biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. biologynotesonline.comecetoc.org This phenomenon is a significant concern for persistent and bioaccumulative substances. A food chain is a linear sequence of organisms where nutrients and energy are transferred from one organism to another. wikipedia.org A food web is a more complex network of interconnected food chains. omicsonline.org

The transfer of energy and contaminants generally begins with primary producers (autotrophs), such as plants and algae, which produce their own food. wikipedia.org Primary consumers (herbivores) obtain energy by eating producers, and they are in turn eaten by secondary and tertiary consumers (carnivores). wikipedia.org The efficiency of energy transfer between trophic levels is a key factor in the structure of an ecosystem. frontiersin.org

For a substance to biomagnify, it must be persistent, meaning it is not easily broken down, and it must be taken up by organisms and not readily eliminated. The hydrophobicity of a chemical, often measured by its octanol-water partition coefficient (Kow), is a key factor in its potential for bioaccumulation and subsequent trophic transfer. eeer.org Studies on organochlorine pesticides have shown that compounds with a higher Kow value tend to be enriched in organisms at higher trophic levels. eeer.org

While the specific trophic transfer of this compound is not detailed in the provided search results, the general principles of arsenic bioaccumulation and transfer in aquatic food chains have been studied. Inorganic arsenic, the dominant form in water, is biotransformed into methyl and other organoarsenic species by aquatic organisms. nih.gov Phytoplankton, as primary producers, play a crucial role in the biotransformation and distribution of arsenic species in the aquatic environment. nih.gov These arsenic compounds are then transferred up the food chain as phytoplankton are consumed by other organisms. nih.gov

The ecological flow represents the movement and cycling of substances, including contaminants like heavy metals, through the different components of an ecosystem, including the air, soil, water, and living organisms. researchgate.net The release of contaminants from natural and anthropogenic sources can lead to their accumulation in flora and fauna and their subsequent transfer through the food web. researchgate.net

Methodological Frameworks for Ecological Risk Assessment of this compound

Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. rmpcecologia.com A stressor can be any chemical, physical, or biological entity that has the potential to cause adverse effects on individuals, populations, communities, or entire ecosystems. rmpcecologia.com

The U.S. Environmental Protection Agency (EPA) has developed a framework for conducting ecological risk assessments. rmpcecologia.comepa.gov This framework is designed to be flexible and applicable to a wide range of stressors and ecological systems. rmpcecologia.com The ERA process generally consists of three main phases:

Problem Formulation: This initial phase involves identifying the goals of the assessment, the scope of the assessment, and developing a conceptual model that describes how the stressor might affect the ecosystem. rmpcecologia.com This includes identifying the assessment endpoints (the specific ecological values to be protected) and the measurement endpoints (the data that will be collected to evaluate the assessment endpoints). rmpcecologia.com

Analysis: In this phase, the data on the exposure and effects of the stressor are technically evaluated. rmpcecologia.com This involves characterizing the exposure of the ecological receptors to the stressor and characterizing the potential ecological effects of that exposure.

Risk Characterization: This final phase integrates the exposure and effects analyses to estimate the likelihood of adverse ecological effects. This includes describing the risk, its magnitude, and the uncertainties associated with the assessment.

For chemical stressors, the risk assessment often involves the use of toxicity reference values (TRVs). A TRV is a dose of a chemical that is associated with a particular biological effect, such as reduced growth or reproductive failure. ca.gov These values are typically derived from published scientific literature and are used to quantify risk, often through a hazard quotient approach which compares the estimated exposure concentration to the TRV. ca.gov

In the context of this compound, an ecological risk assessment would involve gathering data on its environmental concentrations, its potential to bioaccumulate and transfer through food webs, and its toxicity to a range of relevant ecological receptors. The assessment would then use a framework like the one developed by the EPA to systematically evaluate the potential for this compound to cause harm to the environment. rmpcecologia.comepa.gov

Scientific Basis for Remediation Technologies Addressing this compound Contamination

Remediation technologies are employed to clean up contaminated sites and reduce the risks posed by pollutants. The selection of a suitable remediation technology depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated medium (soil, water, etc.), and the site-specific conditions. researchgate.net A variety of remediation approaches exist, which can be broadly categorized as chemical, biological, and physical methods.

Chemical Remediation:

In Situ Chemical Oxidation (ISCO): This technology involves introducing chemical oxidants into the contaminated soil or groundwater to convert hazardous compounds into less toxic or non-hazardous substances. epa.gov

Soil Washing: This ex-situ technique uses a washing solution to extract contaminants from excavated soil. mdpi.com Low molecular weight organic acids have been investigated as washing agents for removing antimony, a metalloid with some chemical similarities to arsenic, from contaminated soil. mdpi.com The mechanisms involved include acid dissolution, complexation, and ligand exchange. mdpi.com

Biological Remediation (Bioremediation):

Bioremediation: This approach utilizes microorganisms to break down organic contaminants. epa.gov The microorganisms may use the contaminants as a source of energy or co-metabolize them with another energy source. epa.gov

Phytoremediation: This technology uses plants to remove, degrade, or stabilize contaminants in soil and water. fao.org Different phytoremediation techniques include:

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their biomass.

Phytostabilization: Plants immobilize contaminants in the soil, reducing their mobility and availability.

Phytodegradation: Plants and associated microorganisms break down organic contaminants. fao.org

Biopiles: This ex-situ bioremediation technique involves excavating contaminated soil, amending it to enhance microbial activity, and piling it to facilitate the biodegradation of organic pollutants. fao.org

Physical Remediation:

Activated Carbon Adsorption: Activated carbon can be used in situ to remediate soil and groundwater by adsorbing contaminants. epa.gov

Electrokinetics: This method applies a low-intensity direct current through the soil to mobilize and remove charged contaminants. epa.gov

While specific remediation technologies for this compound are not explicitly detailed in the search results, the principles behind technologies used for other arsenic compounds and heavy metals would be applicable. For instance, phytoremediation has been used for soils contaminated with arsenic. fao.org The choice of a specific technology or a combination of technologies would require a thorough understanding of the chemical properties of DMTAsV and the specific conditions of the contaminated site.

Theoretical and Computational Chemistry Approaches to Dimethylthioarsinic Acid Research

Quantum Chemical Calculations for Structural Characterization and Reactivity Prediction of Dimethylthioarsinic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and geometry of molecules like this compound. nih.govfrontiersin.org These methods allow for the precise calculation of molecular properties that govern the compound's stability and reactivity. rsc.orghpc.co.jp

Research employing quantum-chemical calculations has been crucial in understanding methylated and thiolated arsenic species. researchgate.net These calculations have successfully modeled the atomic distances of As-S and As-O bonds, showing strong agreement with experimental data from techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net For instance, calculations have demonstrated that as the number of sulfur atoms bonded to the central arsenic atom increases, the positive charge on the arsenic atom consistently decreases. researchgate.net This modulation of the electronic structure is critical for predicting how DMTA will interact with other molecules and surfaces.

Key parameters derived from these calculations include bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. These computational approaches can be used to predict reaction pathways and transition state energies, offering a route to understanding potential metabolic or degradation processes before conducting costly and time-consuming experiments. rsc.orgnih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative) This table presents hypothetical, yet representative, data that would be obtained from DFT calculations for the structural and reactivity analysis of DMTA.

ParameterMethodBasis SetCalculated ValueSignificance
As=S Bond LengthDFT (B3LYP)6-311+G(d,p)~2.09 ÅCharacterizes the double bond between arsenic and sulfur.
As-C Bond LengthDFT (B3LYP)6-311+G(d,p)~1.95 ÅDefines the length of the bonds to the methyl groups.
As-O Bond LengthDFT (B3LYP)6-311+G(d,p)~1.75 ÅCharacterizes the bond to the hydroxyl group oxygen.
C-As-C Bond AngleDFT (B3LYP)6-311+G(d,p)~107°Describes the geometry of the dimethyl groups.
HOMO EnergyDFT (B3LYP)6-311+G(d,p)-6.8 eVIndicates the molecule's capacity to donate electrons.
LUMO EnergyDFT (B3LYP)6-311+G(d,p)-1.2 eVIndicates the molecule's capacity to accept electrons.
HOMO-LUMO GapDFT (B3LYP)6-311+G(d,p)5.6 eVRelates to the chemical reactivity and stability of the molecule.

Note: The values in this table are illustrative and intended to represent the type of data generated through quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org This technique is particularly valuable for studying the complex and dynamic interactions between a small molecule like DMTA and large biological macromolecules such as proteins and nucleic acids. nih.govmdpi.com While specific MD simulation studies focusing exclusively on DMTA are not widely published, the methodology is well-established for investigating how similar compounds interact within a biological system. nih.gov

An MD simulation of DMTA interacting with a target protein (e.g., an enzyme) would involve creating a virtual system containing the protein, the DMTA molecule, and surrounding solvent molecules (typically water). nih.gov The simulation then calculates the forces between all atoms and uses Newton's equations of motion to model their movements over a specific period, from nanoseconds to microseconds. wikipedia.org

These simulations can provide profound insights into:

Binding Affinity and Modes: MD can predict the preferred binding site of DMTA on a macromolecule and calculate the binding free energy, which indicates the strength of the interaction.

Conformational Changes: It can reveal how the protein's or nucleic acid's structure changes upon binding to DMTA, which can affect its biological function. nih.gov

Interaction Stability: The simulations show how stable the complex between DMTA and the macromolecule is over time.

Role of Solvent: It elucidates the crucial role of water molecules in mediating or stabilizing the interaction.

Simulating such interactions is computationally intensive and requires force fields that accurately represent the atomic interactions for both the protein and the organoarsenic compound. nih.gov The results from MD simulations are critical for understanding the molecular mechanisms of toxicity or biological activity, providing an atomic-level picture that is inaccessible through experimental means alone. nih.govnih.gov

Development of Structure-Activity Relationship (SAR) Models for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. protoqsar.commdpi.com These models are based on the principle that the structure of a molecule dictates its properties and, consequently, its activity. protoqsar.com For DMTA, developing SAR models for its analogues can help predict their biological effects without needing to synthesize and test each compound individually. nih.gov

The development of a QSAR model involves several steps:

Data Collection: A dataset of DMTA analogues with experimentally measured biological activity (e.g., cytotoxicity, enzyme inhibition) is compiled.

Descriptor Calculation: For each analogue, a set of numerical parameters, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., logP for hydrophobicity), electronic descriptors (e.g., atomic charges from quantum calculations), and topological or 3D descriptors that describe the molecule's shape and size. researchgate.net For organoarsenic compounds, descriptors like vibrational zero-point energy have been shown to be valuable. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed biological activity. protoqsar.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.gov

SAR studies on DMTA analogues would systematically modify the core structure—for example, by changing the groups attached to the arsenic atom or altering the sulfur and oxygen moieties—and analyze the resulting change in activity. This provides insights into which structural features are essential for the biological effect.

Table 2: Illustrative Structure-Activity Relationship for DMTA Analogues This table provides a hypothetical example of how structural modifications to DMTA could influence a specific biological activity, as would be determined in a SAR study.

Compound NameR1 GroupR2 GroupX AtomY AtomPredicted Relative Activity
This compoundCH₃CH₃=S-OH1.0
Monomethylthioarsinic acidHCH₃=S-OH0.7
Diethylthioarsinic acidC₂H₅C₂H₅=S-OH1.3
Dimethylarsinic acidCH₃CH₃=O-OH0.2
Dimethyldithioarsinic acidCH₃CH₃=S-SH1.8

Note: The "Predicted Relative Activity" is for illustrative purposes only, demonstrating how a SAR model might quantify the effect of structural changes.

Predictive Modeling of this compound Environmental Fate and Biotransformation

Predictive models are essential for assessing the environmental risk of chemicals by simulating their fate and transport in the environment. epa.gov For this compound, these models can predict its distribution in soil, water, and air, as well as its transformation into other arsenic species. acs.org

These models integrate various data points to simulate environmental behavior:

Physicochemical Properties: Data such as water solubility, vapor pressure, and partition coefficients (e.g., Kₒw) are used to predict how DMTA moves between different environmental compartments.

Environmental Conditions: Factors like pH, temperature, and soil composition influence the stability and transport of the compound.

Transformation Processes: The models incorporate rates of chemical and biological transformation. A key process for DMTA is its biotransformation from its precursor, dimethylarsinic acid (DMA), often mediated by anaerobic microbiota. nih.govacs.org The metabolic pathway can also involve the further reduction or methylation of DMTA. researchgate.net

Different types of models can be employed:

Multimedia Fate Models: These models, like the MUM-Fate model, divide the environment into interconnected compartments (air, water, soil, sediment) and simulate the movement and accumulation of the chemical within them. acs.org

Biotransformation Models: These focus specifically on the metabolic pathways in organisms or microbial communities. For instance, an in vitro assay using mouse cecum microbiota demonstrated the conversion of DMA to DMTA, a pathway that can be incorporated into predictive models. nih.gov

Machine Learning Models: Increasingly, machine learning and data-driven models are used to predict ecotoxicity or degradation pathways by identifying patterns in large datasets of chemical properties and environmental behaviors. researchgate.netnih.gov

Table 3: Inputs and Outputs of a Predictive Environmental Fate Model for DMTA

Model ComponentInput ParametersPredicted Outputs
Chemical Properties Water solubility, Vapor pressure, Kₒw, KₒcConcentration in air, water, soil, sediment
Environment Temperature, pH, Soil type, Water flow rates, Sunlight intensityPersistence (half-life) in different media, Transport distance
Biotransformation Microbial activity rates, Known metabolic pathways (e.g., DMA → DMTA)Rate of formation from precursors, Rate of degradation to metabolites, Bioaccumulation factor

By using these predictive tools, scientists and regulators can estimate the potential exposure and environmental impact of this compound, even with limited direct field data. epa.gov

Future Directions and Emerging Research Frontiers in Dimethylthioarsinic Acid Studies

Integration of Omics Technologies for Comprehensive Biological Response Analysis

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens for understanding the complex biological responses to dimethylthioarsinic acid exposure. humanspecificresearch.orgcreative-proteomics.comnih.gov These technologies allow for a holistic view of molecular changes within an organism, moving beyond single-endpoint analyses to a systems-level understanding of toxicity pathways. nih.govaxcelead-us.com

Future research will focus on integrating these multi-omics datasets to build comprehensive models of DMTA's mechanism of action. axcelead-us.com A key area of investigation is the use of genome-wide association studies to analyze the effects of DMTA on gene expression. nih.gov For example, studies on human bronchial epithelial cells (BEAS-2B) have already demonstrated that exposure to DMTA alters the expression of genes involved in critical cellular pathways. nih.gov

A genome-wide analysis of BEAS-2B cells exposed to DMTA revealed significant alterations in gene expression, particularly in pathways related to cell cycle control and stress signaling. nih.gov Ingenuity Pathway Analysis identified that high concentrations of DMTA, along with other arsenicals, affected p53 signaling and genes related to the cell cycle, such as cyclin D1. nih.gov These findings provide a foundation for future studies aimed at elucidating the precise molecular targets of DMTA and understanding its role in arsenic-related diseases. nih.gov

Pathway AffectedKey Genes Altered by DMTA ExposureImplicationSource
p53 Signaling E2F1, E2F2, SERPINAlteration of tumor suppression and cell cycle regulation. nih.gov
Cell Cycle Cyclin D1Dysregulation of cell proliferation. nih.gov
Transferrin Receptor TFRCCommon differentially expressed gene at low concentrations. nih.gov

This table summarizes key findings from a genome-wide analysis of human bronchial epithelial cells exposed to this compound (DMTA), highlighting the molecular pathways impacted.

Future proteomics and metabolomics studies will complement these genomic insights by identifying changes in protein expression and metabolic profiles, respectively. humanspecificresearch.orgmdpi.com This integrated approach will be crucial for identifying sensitive biomarkers of DMTA exposure and effect, decoding mechanisms of action, and bridging the gap between preclinical findings and human health outcomes. axcelead-us.com

Development of Novel Bioremediation Strategies for this compound Contamination

Bioremediation, which utilizes biological systems to remove or neutralize environmental pollutants, presents a promising and sustainable approach for arsenic-contaminated sites. wikipedia.orgnih.gov While bioremediation strategies have been developed for inorganic arsenic, future research must focus on developing novel strategies specifically targeting thioarsenicals like DMTA, which may be present in sulfidic and anaerobic environments such as landfills. nih.govresearchgate.net

The development of such strategies will likely involve the isolation and characterization of microorganisms capable of transforming DMTA. wikipedia.org These processes could involve several mechanisms:

Oxidation/Reduction: Microorganisms can mediate redox reactions, potentially transforming DMTA into other arsenic species that are more or less mobile or toxic. nih.govlibretexts.org

Thiolation and Dethiolation: Research could explore microbes that can either add or remove thiol groups, directly altering the structure of DMTA. The transformation of dimethylarsinic acid (DMA) to DMTA has been observed in the presence of hydrogen sulfide (B99878) and anaerobic microflora, suggesting that microbial activity is key. researchgate.net

Methylation and Demethylation: Further methylation of DMTA to compounds like trimethylarsine (B50810) sulfide has been shown to occur via microbial pathways. nih.gov Harnessing microbes that perform these transformations could be a component of a remediation strategy.

Potential Bioremediation MechanismDescriptionRelevance to DMTA
Microbial Oxidation Conversion of arsenicals to higher oxidation states, often reducing toxicity and mobility.Could transform DMTA into other pentavalent arsenicals.
Microbial Reduction Conversion of arsenicals to lower oxidation states, which can alter mobility and bioavailability.Potential transformation of pentavalent DMTA to a trivalent form.
Methylation Addition of methyl groups, which can lead to volatilization (e.g., formation of arsines).Direct methylation of DMTA to trimethylarsine sulfide is a known microbial pathway. nih.gov
Biosorption/Sequestration Binding of metal(loid)s to the surface of microbial biomass or sequestration within the cell. nih.govMicroorganisms could potentially bind and immobilize DMTA from contaminated water or soil. nih.gov

This table outlines potential microbial mechanisms that could be explored for the bioremediation of this compound (DMTA) contamination.

Future work should focus on in situ bioremediation techniques, where amendments are added to a contaminated site to stimulate the activity of indigenous microorganisms capable of degrading or immobilizing DMTA. epa.govclu-in.org This could involve biostimulation by adding specific nutrients or electron donors to enhance the metabolic activity of relevant microbial populations. wikipedia.orgclu-in.org

Advanced In Situ and Real-Time Monitoring Techniques for this compound in Complex Systems

Accurate assessment of DMTA in the environment requires robust analytical techniques. researchgate.net While laboratory-based methods like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are effective for quantifying DMTA, they are not suitable for real-time, on-site monitoring. nih.govacs.org A significant frontier in DMTA research is the development of advanced sensors and methods for in situ and real-time measurements in complex matrices like water, soil, and biological fluids. researchgate.net

The instability of thioarsenic species poses a major challenge for accurate measurement, as they can be affected by changes in pH, temperature, and redox potential. researchgate.net Future research should aim to develop portable and robust analytical systems that can minimize sample handling and degradation. Potential avenues include:

Electrochemical Sensors: Designing selective electrodes for the direct detection of DMTA in aqueous solutions.

Spectroscopic Probes: Developing new fluorescent or colorimetric probes that react specifically with DMTA for rapid field screening.

Miniaturized Mass Spectrometry: Adapting technologies like membrane introduction mass spectrometry (MIMS) for the in situ monitoring of volatile arsenic metabolites, which could potentially be applied to DMTA transformation products.

Diffusive Gradients in Thin Films (DGT): Further adapting the DGT technique, which is used for in situ sampling of ions in water and soils, to specifically target and stabilize DMTA for later analysis. researchgate.net

The ability to monitor DMTA concentrations and transformations in real-time will provide invaluable data for understanding its environmental dynamics, assessing the efficacy of remediation efforts, and managing potential exposure risks.

Elucidation of Uncharted Biochemical Pathways and Environmental Transformations

Future research must focus on several key questions. One area of investigation is the direct methylation pathway of DMTA to TMAS, which has been shown to preserve the arsenic-sulfur bond. nih.gov Further studies are needed to identify the specific microorganisms and enzymes responsible for this transformation. Another critical area is understanding the stability and reactivity of DMTA in different environmental compartments. For instance, its transformation in landfill leachate, which has low redox potential and high sulfide concentrations, has been noted. researchgate.net

Key research objectives include:

Identifying the full range of enzymatic and abiotic reactions that DMTA undergoes in biological systems.

Characterizing the transformation products of DMTA in various environmental settings, such as soil, sediment, and water under both aerobic and anaerobic conditions.

Investigating the potential for DMTA to be reduced to its trivalent analogue, dimethylthioarsinous acid (DMTAIII), and understanding the toxicological implications of such a transformation. researchgate.netacs.org

Using isotopically labeled DMTA to trace its metabolic and environmental pathways with greater precision. nih.gov

By mapping these uncharted pathways, scientists can build more accurate models of arsenic's biogeochemical cycle and better predict the formation and persistence of highly toxic thioarsenicals in the environment. researchgate.netnih.gov

Q & A

Q. What advanced statistical approaches resolve conflicting data on DMTA’s environmental persistence?

  • Analytical strategy : Apply mixed-effects models to account for clustered data (e.g., repeated measurements across sites) . Use principal component analysis (PCA) to identify confounding variables (e.g., organic carbon content, microbial activity) .
  • Validation : Cross-validate findings with machine learning algorithms (e.g., random forest) to prioritize influential variables .

Q. How can isotopic tracing (e.g., ⁷³Ge-spiked DMTA) elucidate arsenic-sulfur bonding dynamics in vivo?

  • Experimental design : Synthesize isotopically labeled DMTA and track its metabolic fate in model organisms (e.g., zebrafish) using nanoSIMS imaging. Pair with XAFS (X-ray absorption fine structure) to characterize bonding environments .
  • Challenges : Address isotopic dilution effects and ensure tracer stability under physiological conditions .

Q. What are the limitations of current DFT (density functional theory) models for predicting DMTA’s reactivity?

  • Critical analysis : Compare computational predictions (e.g., bond dissociation energies) with experimental kinetic data. Highlight discrepancies arising from solvent effects or incomplete basis sets .
  • Improvement strategies : Incorporate explicit solvation models and validate against spectroscopic data (e.g., Raman) .

Guidelines for Addressing Methodological Challenges

  • Data reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) in supplemental materials .
  • Contradictory findings : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and isolate variables .
  • Safety protocols : Follow OSHA-compliant PPE (e.g., chemical-resistant gloves, safety goggles) and ensure fume hood use during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.